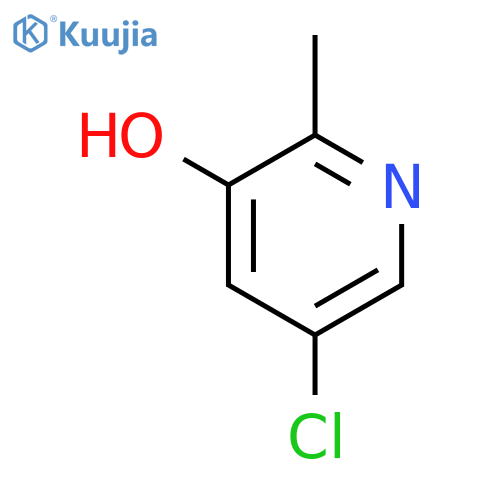Cas no 91420-23-4 (5-chloro-2-methyl-3-Pyridinol)

5-chloro-2-methyl-3-Pyridinol 化学的及び物理的性質
名前と識別子
-
- 5-chloro-2-methyl-3-Pyridinol
- 2-Methyl-3-hydroxy-5-chloropyridine
- 5-chloro-2-methylpyridin-3-ol
- SCHEMBL13736309
- 91420-23-4
- 5-Chloro-3-hydroxy-2-methylpyridine
- BS-34017
-
- MDL: MFCD18205865
- インチ: InChI=1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
- InChIKey: LLLQTMJLRJOBQV-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C(C=N1)Cl)O
計算された属性
- せいみつぶんしりょう: 143.0137915g/mol
- どういたいしつりょう: 143.0137915g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 99.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 33.1Ų
5-chloro-2-methyl-3-Pyridinol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM366929-5g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 95% | 5g |
$1526 | 2022-03-01 | |
| Alichem | A024001375-500mg |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 500mg |
$1078.00 | 2023-08-31 | |
| Chemenu | CM366929-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 95% | 1g |
$452 | 2022-03-01 | |
| A2B Chem LLC | AX54963-5g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 5g |
$1207.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748787-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 1g |
¥2877.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748787-5g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 5g |
¥9709.00 | 2024-04-25 | |
| A2B Chem LLC | AX54963-1g |
5-Chloro-2-methylpyridin-3-ol |
91420-23-4 | 98% | 1g |
$364.00 | 2024-07-18 | |
| Alichem | A024001375-1g |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 1g |
$1764.00 | 2023-08-31 | |
| Alichem | A024001375-250mg |
5-Chloro-3-hydroxy-2-methylpyridine |
91420-23-4 | 97% | 250mg |
$686.80 | 2023-08-31 | |
| eNovation Chemicals LLC | D409573-5g |
2-methyl-3-hydroxy-5-chloropyridine |
91420-23-4 | 97% | 5g |
$1500 | 2023-09-04 |
5-chloro-2-methyl-3-Pyridinol 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
5-chloro-2-methyl-3-Pyridinolに関する追加情報
Professional Introduction to 5-chloro-2-methyl-3-Pyridinol (CAS No. 91420-23-4)
5-chloro-2-methyl-3-Pyridinol, a compound with the chemical identifier CAS No. 91420-23-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This heterocyclic aromatic compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chlorine substituent and a hydroxyl group on a pyridine ring makes it an intriguing candidate for further investigation, particularly in the synthesis of novel therapeutic agents.
The molecular structure of 5-chloro-2-methyl-3-Pyridinol consists of a pyridine core substituted with a chlorine atom at the 5-position and a methyl group at the 2-position, with a hydroxyl group at the 3-position. This arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in various chemical reactions and biological interactions. The compound's solubility, stability, and reactivity under different conditions are key factors that influence its utility in synthetic chemistry and pharmacological applications.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The hydroxyl group in 5-chloro-2-methyl-3-Pyridinol serves as a versatile functional handle, allowing for further derivatization through etherification, esterification, or other chemical modifications. These modifications can enhance the bioavailability, metabolic stability, or target specificity of the compound, making it a valuable building block for drug discovery programs.
One of the most promising areas of research involving 5-chloro-2-methyl-3-Pyridinol is its application in the development of antimicrobial agents. The chlorine substituent at the 5-position can disrupt bacterial cell membranes or interfere with essential metabolic pathways, while the hydroxyl group can interact with biological targets such as enzymes or receptors. Preliminary studies have suggested that derivatives of this compound exhibit activity against various bacterial strains, including some multidrug-resistant species.
The synthesis of 5-chloro-2-methyl-3-Pyridinol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include chlorination of pyridine precursors followed by selective methylation and hydroxylation. Advances in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, reducing waste and improving scalability.
The pharmacokinetic properties of 5-chloro-2-methyl-3-Pyridinol are another critical aspect that influences its therapeutic potential. Studies have shown that this compound exhibits moderate solubility in water and lipids, suggesting it may have good oral bioavailability. Additionally, its stability under physiological conditions allows for prolonged circulation in the bloodstream, which could enhance its efficacy as a drug candidate.
In conclusion, 5-chloro-2-methyl-3-Pyridinol (CAS No. 91420-23-4) is a structurally unique compound with significant potential in pharmaceutical research. Its versatile functional groups and favorable physicochemical properties make it an attractive scaffold for developing new drugs targeting various diseases. Continued investigation into its synthetic pathways, pharmacological effects, and clinical applications will further elucidate its role in modern medicine.
91420-23-4 (5-chloro-2-methyl-3-Pyridinol) 関連製品
- 1804841-08-4(Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
- 1171459-23-6(N-4-(carbamoylmethyl)-1,3-thiazol-2-yl-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)
- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)
- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 1339800-04-2(4-methyl-1-2-(pyridin-3-yl)ethyl-1H-pyrazol-3-amine)
- 1261810-73-4(methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate)
- 882568-97-0((3-methyl-3H-diazirin-3-yl)methanamine)
- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)
- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)




